2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile
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Overview
Description
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitrile group can form strong interactions with target proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in similar applications.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: A compound with multiple trifluoromethyl groups, used in organic synthesis.
Uniqueness
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a nitrile group. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
201225-65-2 |
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Molecular Formula |
C13H8F3N |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile |
InChI |
InChI=1S/C13H8F3N/c1-10(9-17)12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6H,1H3 |
InChI Key |
ZOVXDQBECOOWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#CC1=CC=CC=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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